5-Methyl-3(2h)-benzofuranone

Description

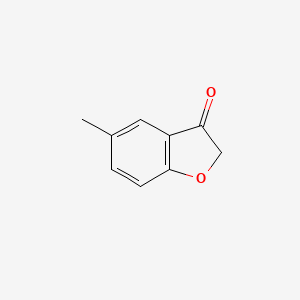

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPCTBGLNRJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343556 | |

| Record name | 5-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-66-0 | |

| Record name | 5-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-3(2h)-benzofuranone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3(2H)-benzofuranone

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core structure. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Benzofuran derivatives are pervasive in natural products and have been identified as privileged structures, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The inherent reactivity of the 3(2H)-benzofuranone system, combined with the electronic influence of the methyl group on the benzene ring, makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its structure, spectroscopic signature, reactivity, and handling. The information presented herein is intended to facilitate its effective use in synthesis and to accelerate the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and structural properties. This compound consists of a furanone ring fused to a toluene molecule. The methyl group at the 5-position influences the electron density of the aromatic ring, which in turn affects the molecule's reactivity and biological interactions.

Caption: Molecular structure of this compound.

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 54120-66-0 | [4][5] |

| Molecular Formula | C₉H₈O₂ | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| IUPAC Name | 5-Methyl-1-benzofuran-3(2H)-one | [7] |

| Melting Point | 54 °C | [6] |

| Boiling Point | 283.3 ± 40.0 °C (Predicted) | [6] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [6] |

Spectroscopic Analysis: A Compound's Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structure of a synthesized or purchased compound. The choice of spectroscopic method is dictated by the information required; a combination of IR, NMR, and MS provides a comprehensive structural elucidation.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the spectrum is dominated by two key features:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ , which is characteristic of the carbonyl group within the five-membered lactone (ester) ring.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will appear around 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C ring stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10][11][12]

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region, typically between δ 6.8-7.5 ppm . The specific splitting pattern (e.g., a singlet and two doublets) will depend on the coupling between adjacent protons.

-

Methylene Protons (-CH₂-) (2H): The protons at the C2 position, adjacent to the ether oxygen, are expected to produce a singlet around δ 4.5-5.0 ppm . The singlet nature arises from the absence of adjacent protons.

-

Methyl Protons (-CH₃) (3H): The methyl group attached to the aromatic ring will give rise to a sharp singlet at approximately δ 2.3-2.5 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and will appear significantly downfield, expected around δ 195-205 ppm .

-

Aromatic Carbons (6C): These carbons will resonate in the δ 110-155 ppm range.

-

Methylene Carbon (-CH₂-) (1C): The C2 carbon is expected around δ 70-80 ppm .

-

Methyl Carbon (-CH₃) (1C): The methyl carbon will be the most upfield signal, appearing around δ 20-25 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 148 , corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways may include the loss of CO (m/z = 120) or cleavage of the furanone ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate. Benzofuranone scaffolds can be constructed through various strategies, often involving cyclization reactions.[1][13]

General Synthesis Protocol

A common approach to benzofuranones involves the intramolecular cyclization of a suitably substituted precursor. One established method is the acid-catalyzed dehydration and cyclization of an α-phenoxy-β-ketoester.[14]

Caption: Workflow for a common benzofuranone synthesis route.

Step-by-Step Methodology:

-

Ether Formation: To a solution of p-cresol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate. Stir the mixture and add ethyl chloroacetoacetate dropwise. Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude α-(4-methylphenoxy)acetoacetate intermediate.

-

Cyclization: Add the crude intermediate to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-10 °C). The causality here is that the strong acid protonates the ester carbonyl, facilitating intramolecular Friedel-Crafts acylation onto the electron-rich aromatic ring.

-

Isolation: Carefully pour the reaction mixture over ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ligroin or ethanol to yield pure this compound.[6] Each batch should be validated using the spectroscopic methods outlined in Section 2 to confirm identity and purity.

Core Reactivity

The reactivity of this compound is centered on three main areas:

-

The Methylene Group (C2): The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base. This generates a nucleophilic enolate, which is the key to many subsequent reactions. This reactivity is widely exploited in Knoevenagel condensation reactions with aldehydes to form 2-benzylidene derivatives, often called aurones.[2] This reaction is foundational for creating libraries of potential drug candidates.

-

The Carbonyl Group (C3): The carbonyl carbon is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield the corresponding tertiary or secondary alcohol.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, meaning incoming electrophiles will preferentially add to the C4, C6, and C7a positions (relative to the methyl group).

Applications in Research and Drug Development

The this compound moiety is a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

-

Antimicrobial and Antileishmanial Agents: Hybrids of benzofuranone and nitroimidazole have been synthesized and shown to possess potent activity against Leishmania major and methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure serves as a rigid scaffold to position the pharmacophoric nitroimidazole group.

-

Neuroprotective Agents: A derivative of 5-methyl-benzofuran, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor.[3] It demonstrated significant protective effects against MPP⁺-induced oxidative stress and cell death in a cellular model of Parkinson's disease, highlighting the potential of this scaffold in developing treatments for neurodegenerative disorders.[3]

-

CDK2 Inhibitors for Cancer Therapy: Benzofuran derivatives have been designed and synthesized as novel type II CDK2 inhibitors.[14] Several compounds showed potent inhibitory and cytotoxic activities, with good selectivity towards cancerous cells over normal cells, making them promising leads for anticancer drug development.[14]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. Based on available safety data sheets (SDS), the following precautions should be observed.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and inhalation. Keep away from open flames and hot surfaces.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an attractive starting point for creating diverse molecular architectures. The demonstrated biological activities of its derivatives in areas such as neuroprotection, cancer, and infectious diseases underscore the continued importance of this scaffold in the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

- PubChem. 5-methyl-3-phenyl-3H-2-benzofuran-1-one | C15H12O2. PubChem.

- PubChem. 3(2H)-Benzofuranone, 5,7-dimethyl- | C10H10O2. PubChem.

- The Good Scents Company. 5-methyl-3(2H)-furanone, 3511-32-8. The Good Scents Company.

- Molecules. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health.

- ResearchGate. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. ResearchGate.

- MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI.

- Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

- ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate.

- Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.

- ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.

- Antimicrobial Agents and Chemotherapy. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. National Institutes of Health.

- YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube.

- PubMed. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. PubMed.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.

- YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 54120-66-0 [chemicalbook.com]

- 5. 54120-66-0|5-Methylbenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 54120-66-0 [m.chemicalbook.com]

- 7. 3(2H)-Benzofuranone, 5,7-dimethyl- | C10H10O2 | CID 595602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of 5-Methyl-3(2H)-benzofuranone and its Derivatives for Drug Discovery

Abstract

The 5-methyl-3(2H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis of this key heterocyclic motif and its subsequent derivatization. We will delve into the strategic considerations behind synthetic route selection, offer detailed, field-tested protocols for the preparation of the core structure, and explore a variety of methods for the generation of diverse chemical libraries based on this scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique properties of this compound and its analogs in their research endeavors.

Introduction: The Significance of the this compound Scaffold

The benzofuranone ring system is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] The strategic placement of a methyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a particularly attractive starting point for drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including but not limited to, oncology, inflammation, and infectious diseases.[3]

The synthetic accessibility of the 3(2H)-benzofuranone core, coupled with the potential for diverse functionalization, allows for the systematic exploration of structure-activity relationships (SAR). This guide will provide the foundational knowledge and practical methodologies to enable researchers to efficiently synthesize and derivatize this important chemical entity.

Synthesis of the Core Scaffold: this compound

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from the readily available p-cresol. This approach leverages a classical O-alkylation followed by an intramolecular Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key intermediate, 4-methylphenoxyacetic acid, and its corresponding acyl chloride.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 4-Methylphenoxyacetic acid

This initial step involves the Williamson ether synthesis, a robust and high-yielding reaction.

Protocol:

-

Reaction Setup: To a solution of p-cresol (1.0 eq.) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq.).

-

Addition of Reagent: To the stirred suspension, add a solution of chloroacetic acid (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Acidify the filtrate with a dilute mineral acid (e.g., 2M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-methylphenoxyacetic acid as a white solid.

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| p-Cresol | Chloroacetic acid, K₂CO₃ | Acetone | 4-6 | >90 | General Procedure |

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 4-methylphenoxyacetic acid to the target benzofuranone is the critical ring-forming step. This can be achieved via two primary methods: activation to the acyl chloride followed by Lewis acid-mediated cyclization, or direct cyclization using a strong acid catalyst.

This is often the preferred method due to its milder conditions and generally higher yields.

Protocol:

-

Formation of Acyl Chloride: Convert 4-methylphenoxyacetic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. This reaction is typically performed at room temperature or with gentle heating.

-

Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 eq.), in an anhydrous, non-polar solvent like DCM at 0 °C.[4]

-

Addition and Reaction: Add the freshly prepared 4-methylphenoxyacetyl chloride solution dropwise to the Lewis acid suspension while maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Polyphosphoric acid (PPA) is a strong dehydrating agent and a Brønsted acid that can effectively promote the intramolecular acylation of carboxylic acids.[3][5]

Protocol:

-

Reaction Setup: Add 4-methylphenoxyacetic acid to polyphosphoric acid (PPA) with mechanical stirring. The weight ratio of PPA to the carboxylic acid is typically around 10:1.

-

Heating: Heat the mixture to a temperature between 80-100 °C. The reaction mixture will become homogeneous as the starting material dissolves and the reaction proceeds.

-

Monitoring and Completion: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

-

Work-up and Purification: Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

| Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 4-Methylphenoxyacetyl chloride | AlCl₃ | Dichloromethane | 1-2 | 80-90 | [4] |

| 4-Methylphenoxyacetic acid | Polyphosphoric Acid | Neat | 1-3 | 75-85 | [3][5] |

Derivatization of this compound for Library Synthesis

The true value of the this compound scaffold in drug discovery lies in its amenability to diverse chemical modifications. The active methylene group at the C2 position is the primary site for derivatization, allowing for the introduction of a wide range of substituents.

Knoevenagel Condensation for 2-Ylidene Derivatives

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the active methylene group of the benzofuranone with aldehydes or ketones.[6] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

spectroscopic data for 5-Methyl-3(2h)-benzofuranone

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products and synthetic molecules.[1][2] Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but to explain the rationale behind the analytical approach, ensuring a deep understanding of the molecule's structural properties.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound consists of a bicyclic system where a furanone ring is fused to a toluene ring. The numbering convention used for spectral assignment is shown below:

Caption: Structure of this compound with atom numbering for spectral assignments.

The combination of NMR, IR, and MS provides a complete picture: NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides fragmentation data that supports the overall structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. It provides detailed information about the number of different types of protons, their chemical environments, their proximity to other protons, and their connectivity through the carbon skeleton.

Expertise & Experience: Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality ¹H NMR data. Deuterated chloroform (CDCl₃) is a common choice for benzofuranone derivatives due to its excellent solubilizing properties and relatively clean spectral window.[3] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at 0.00 ppm that does not interfere with the signals from the analyte.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz or 600 MHz spectrometer) is tuned and shimmed to ensure a homogeneous magnetic field.[3]

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Data Interpretation and Expected Chemical Shifts

The aromatic region will show signals for the three protons on the benzene ring. The methylene protons at the C2 position are diastereotopic and will appear as a singlet, while the methyl group at C5 will also be a singlet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.1-7.3 | d (doublet) | 1H |

| H-6 | ~7.0-7.2 | d (doublet) | 1H |

| H-7 | ~6.9-7.1 | s (singlet) | 1H |

| H-2 (CH₂) | ~4.6 | s (singlet) | 2H |

| 5-CH₃ | ~2.4 | s (singlet) | 3H |

Note: Predicted chemical shifts are based on general values for substituted benzofuranones and aromatic systems.[5][6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a direct count of non-equivalent carbons.

Expertise & Experience: Experimental Choices

Broadband proton-decoupled ¹³C NMR is the standard experiment. This technique irradiates all proton frequencies while acquiring the carbon data, which collapses all C-H coupling and results in a spectrum of sharp singlets for each carbon.[7] This simplifies the spectrum and improves the signal-to-noise ratio. The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard broadband proton-decoupled pulse sequence is used. A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Data Interpretation and Expected Chemical Shifts

The carbonyl carbon (C=O) is the most deshielded and will appear far downfield. Aromatic carbons appear in the mid-range, while the aliphatic methylene and methyl carbons will be the most shielded.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~195-205 |

| C-7a | ~160-165 |

| C-5 | ~135-145 |

| C-3a | ~130-135 |

| C-4 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~110-115 |

| C-2 (CH₂) | ~70-75 |

| 5-CH₃ | ~20-25 |

Note: Predicted chemical shifts are based on established correlation tables for carbonyl, aromatic, and aliphatic carbons.[7][8][9]

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Expertise & Experience: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for IR spectroscopy that requires minimal sample preparation. A solid or liquid sample is placed directly onto a crystal (often diamond or germanium), and the IR beam interacts with the sample at the surface. This method is rapid and provides high-quality, reproducible spectra.[10]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument (an FTIR spectrometer) collects an interferogram, which is then Fourier-transformed into the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Expected Absorption Bands

The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1750 - 1770 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O (Ether) | Stretch | 1200 - 1300 | Strong |

Note: The C=O stretch in a five-membered lactone ring is typically at a higher frequency than in an acyclic ketone.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analyzing volatile, thermally stable small molecules like this compound.[13][14] EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a "fingerprint" for the compound.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Data Interpretation and Expected Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈O₂) is 148.15 g/mol . The mass spectrum should show a molecular ion peak at m/z = 148.

-

Key Fragments: Fragmentation would likely involve the loss of stable neutral molecules like carbon monoxide (CO) from the lactone ring.

-

[M - CO]⁺: A peak at m/z = 120 (148 - 28).

-

[M - CHO]⁺: Loss of a formyl radical could lead to a peak at m/z = 119.

-

A peak corresponding to the methyl-substituted tropylium ion or related aromatic structures may also be observed.

-

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

-

MS confirms the molecular formula (C₉H₈O₂) via the molecular ion peak at m/z 148.

-

IR confirms the presence of key functional groups: a strong C=O stretch (~1760 cm⁻¹) and aromatic/aliphatic C-H stretches.

-

¹³C NMR confirms the number of unique carbons: 9 distinct signals, including a downfield carbonyl carbon (~200 ppm), aromatic carbons, and two aliphatic carbons.

-

¹H NMR provides the detailed connectivity and environment of protons: It confirms the trisubstituted aromatic ring pattern, the isolated methylene group, and the methyl group, with integrations matching the number of protons in the proposed structure.

Together, these data points provide unambiguous and self-validating proof of the structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. This guide has outlined the fundamental principles, practical experimental protocols, and expected data for each method. For researchers in drug discovery and development, a thorough understanding of these analytical techniques is indispensable for verifying molecular identity, ensuring sample purity, and ultimately, driving successful research outcomes.

References

- SpectraBase. (n.d.). 5-METHYL-2-(2-NAPHTHOYL)-3(2H)-BENZOFURANONE.

- ResearchGate. (2023). Synthetic methods of benzofuran-3(2H)-ones.

- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929).

- SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- Imre Blank's Research. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.

- PubChem. (n.d.). 5-methyl-3-phenyl-3H-2-benzofuran-1-one.

- Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- National Center for Biotechnology Information. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.

- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

- ATB Molbio. (n.d.). 5-Methyl-2-benzofuran-1,3-dione.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- SpectraBase. (n.d.). 3(2H)-Benzofuranone, 2-[(4-methylphenyl)methylene]-.

- NIST WebBook. (n.d.). 2(5H)-Furanone, 3-methyl-.

- NIST WebBook. (n.d.). 3(2H)-Furanone, 5-methyl-2-octyl-.

- ResearchGate. (2018). Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone, 5,6,7,7a-trimethyl-,(R).

- TSFX. (n.d.). IR Spectra: Tricks for Identifying the 5 Zones.

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

Sources

- 1. researchgate.net [researchgate.net]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. dea.gov [dea.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. imreblank.ch [imreblank.ch]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-3(2H)-benzofuranone

Abstract

Introduction: The Structural Elucidation Challenge

5-Methyl-3(2H)-benzofuranone belongs to the benzofuranone family, a class of compounds prevalent in numerous natural products and medicinally active molecules.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from reaction monitoring to the final characterization of a novel compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra expected for this compound, offering a reliable benchmark for scientists working with this compound.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents several distinct features that directly influence its NMR spectra: an aromatic ring with three protons, a lactone (cyclic ester) carbonyl group, an aliphatic methylene group adjacent to the carbonyl, and an aromatic methyl group. The asymmetry of the molecule ensures that all carbons and protons are in chemically distinct environments, leading to a predictable number of signals in the NMR spectra.

Diagram: Numbering Scheme for this compound

Caption: IUPAC numbering of the this compound scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra, suitable for this class of molecule. The causality behind each parameter is explained to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. A higher concentration is preferable for ¹³C NMR to improve the signal-to-noise ratio.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.[3]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3]

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a narrow, symmetrical TMS peak is the goal.

-

Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure chemical shifts are stable and comparable.[4]

-

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30-degree pulse angle. This is a compromise that allows for faster repetition rates without saturating the signals, optimizing experimental time.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from the aromatic region down to the TMS reference, are captured.

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A 1-2 second delay is typically sufficient for small molecules.

-

Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Use a proton-decoupled sequence to collapse C-H coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation and improves signal-to-noise.[5]

-

Spectral Width: A wide spectral width of ~220-240 ppm is necessary to capture the carbonyl carbon and the aliphatic/aromatic carbons.[6]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: A 2-second delay is standard. Carbonyl carbons can have long relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is less critical for simple identification.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for NMR sample analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region and one in the aliphatic region, in addition to the signal for the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H4 | ~7.20 | d | J ≈ 8.0 Hz | 1H |

| H6 | ~7.05 | dd | J ≈ 8.0, 1.5 Hz | 1H |

| H7 | ~7.15 | d | J ≈ 1.5 Hz | 1H |

| H2 (CH₂) | ~3.75 | s | - | 2H |

| C5-CH₃ | ~2.35 | s | - | 3H |

Justification of Assignments:

-

Aromatic Protons (H4, H6, H7):

-

The aromatic region (typically 6.5-8.5 ppm) will contain signals for the three protons on the benzene ring.[8]

-

H4: This proton is ortho to the electron-donating methyl group and para to the ether oxygen. It is expected to show a doublet due to coupling with H6 (³JHH ≈ 8.0 Hz). Its chemical shift is influenced by these neighboring groups.

-

H6: This proton is coupled to both H4 (ortho coupling, ³JHH ≈ 8.0 Hz) and H7 (meta coupling, ⁴JHH ≈ 1.5 Hz), resulting in a doublet of doublets (dd).

-

H7: This proton is adjacent to the electron-withdrawing ether oxygen, which would typically shift it downfield. It is coupled only to H6 through a weaker meta interaction, appearing as a narrow doublet. The predicted chemical shifts are based on data from similarly substituted benzofuran structures.[9][10]

-

-

Methylene Protons (H2):

-

The two protons on C2 are adjacent to the carbonyl group (C3) and the ether oxygen (O1). The strong deshielding effect of these two electronegative groups shifts this signal significantly downfield for an aliphatic proton.[11]

-

As there are no adjacent protons, this signal is expected to be a sharp singlet. A chemical shift around 3.75 ppm is consistent with values reported for similar benzofuranone structures.[1]

-

-

Methyl Protons (C5-CH₃):

-

The methyl group attached to the aromatic ring is in a relatively shielded environment. It will appear as a singlet with a chemical shift typical for an aryl methyl group, around 2.35 ppm.[9]

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C3 | ~200-205 | Carbonyl (C=O) |

| C7a | ~154 | Aromatic (C-O) |

| C5 | ~135 | Aromatic (C-C) |

| C3a | ~128 | Aromatic (C-C) |

| C6 | ~126 | Aromatic (C-H) |

| C4 | ~124 | Aromatic (C-H) |

| C7 | ~112 | Aromatic (C-H) |

| C2 | ~35-40 | Aliphatic (CH₂) |

| C5-CH₃ | ~21 | Aliphatic (CH₃) |

Justification of Assignments:

-

Carbonyl Carbon (C3): The carbonyl carbon of the lactone is the most deshielded carbon and will appear at a very low field, typically in the 170-185 ppm range for esters, but can be further downfield in strained ring systems. For ketones, this can be >200 ppm.[6] Given the ketone-like environment, a shift around 200 ppm is expected.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a):

-

C7a: This quaternary carbon is attached to the ether oxygen, causing it to be significantly deshielded and appear around 154 ppm.

-

C5 & C3a: These are the two quaternary carbons of the benzene ring. C5, bearing the methyl group, is expected around 135 ppm, while C3a, at the ring fusion, will be further upfield around 128 ppm.

-

C4, C6, C7: These are the protonated aromatic carbons. Their shifts are influenced by their position relative to the methyl group and the fused furanone ring. C7, being ortho to the ether oxygen, is expected to be the most shielded of the three, appearing at the highest field (~112 ppm).[5]

-

-

Aliphatic Carbons (C2, C5-CH₃):

-

C2: The methylene carbon, situated between the carbonyl and the ether oxygen, will be deshielded relative to a simple alkane, appearing in the 35-40 ppm range.

-

C5-CH₃: The methyl carbon will be the most shielded carbon in the molecule, appearing at a high field around 21 ppm, which is a characteristic region for alkyl carbons attached to an aromatic ring.[6]

-

Confirming Assignments with 2D NMR

While ¹H and ¹³C spectra provide primary evidence, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for definitive, trustworthy assignments.

-

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link H4 to C4, H6 to C6, H7 to C7, the H2 singlet to C2, and the methyl proton singlet to the methyl carbon.

-

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to mapping the molecular skeleton.

Diagram: Predicted Key HMBC Correlations

Caption: Key 2- and 3-bond correlations expected in an HMBC spectrum.

Key Predictive Correlations:

-

The methylene protons (H2) should show a strong correlation to the carbonyl carbon (C3) and the quaternary carbon C3a. This is a critical link between the aliphatic and aromatic portions of the molecule.

-

The methyl protons (H-Me) will correlate to C5, C4, and C6, firmly placing the methyl group at the C5 position.

-

Aromatic protons will show correlations that confirm their positions relative to each other and to the quaternary carbons. For instance, H7 should correlate to C5 and C7a, while H4 should correlate to C5 and C3a.

Conclusion

This technical guide provides a robust, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By combining foundational NMR principles with comparative data from related structures, we have established a reliable set of expected chemical shifts, multiplicities, and 2D correlations. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. This document serves as an authoritative reference to facilitate the rapid and accurate characterization of this important chemical entity, upholding the principles of scientific integrity and enabling further research and development.

References

- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- The Royal Society of Chemistry. (2013).

- The Royal Society of Chemistry.

- Unknown. NMR Chemical Shifts.

- Michigan State University Department of Chemistry. Proton NMR Table.

- Metin, M. Basic 1H- and 13C-NMR Spectroscopy.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.

- Clark, J. (2022). the background to C-13 NMR spectroscopy. Chemguide.

- UCLA Chemistry. NMR Chart.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Science Ready. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube.

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. web.pdx.edu [web.pdx.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Methyl-3(2H)-benzofuranone

Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound with a molecular structure featuring a benzofuran core modified with a methyl group. As a derivative of benzofuran, a structural motif present in many natural products and pharmacologically active compounds, the precise characterization of this molecule is crucial for researchers in medicinal chemistry, natural product synthesis, and drug development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[1]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causal relationships between the analyte's properties, instrumental choices, and the resulting data. We will explore the fundamental principles guiding method development, provide a detailed experimental workflow, and dissect the interpretation of mass spectral data for unambiguous structural elucidation.

Part 1: Foundational Principles for MS Analysis

A successful mass spectrometry analysis begins not with the instrument, but with a thorough understanding of the analyte. The physicochemical properties of this compound dictate every subsequent decision in the analytical workflow.

Physicochemical Properties of this compound

-

Molecular Formula: C₉H₈O₂

-

Molecular Weight (Monoisotopic): 148.05243 g/mol

-

Structure: The molecule consists of a bicyclic system: a benzene ring fused to a furanone ring. A methyl group is attached to the benzene ring at position 5, and a carbonyl group is present at position 3 of the furanone ring.

-

Polarity: The presence of the carbonyl group and the oxygen heteroatom imparts a degree of polarity to the molecule. However, the aromatic benzene ring and the methyl group contribute to its nonpolar character. This places this compound in the low-to-moderate polarity range.[2] This dual nature is a critical consideration for selecting the appropriate ionization technique.

Choosing the Right Ionization Source: ESI vs. APCI

The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal fragmentation.[2] For a small molecule like this compound, the two most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds that are already ionized or can be easily protonated or deprotonated in solution.[3][4][5] While the carbonyl oxygen in this compound can be protonated, the overall moderate polarity of the molecule may lead to inefficient ionization compared to more polar analytes. The efficiency of ESI is highly dependent on the analyte's ability to form ions in the liquid phase.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[6][7][8] In APCI, the sample is vaporized at high temperature before being ionized by a corona discharge.[6] This gas-phase ionization mechanism makes it less dependent on the analyte's solution-phase chemistry and often more effective for compounds of moderate polarity.[2][7] Given that this compound is thermally stable and possesses moderate polarity, APCI is often the preferred choice for robust and sensitive analysis.[7]

Verdict: While ESI could potentially work, APCI is the recommended ionization technique for its superior ability to handle compounds of low to moderate polarity, ensuring efficient and reliable ionization of this compound.[6][7] The expected primary ion in positive mode APCI would be the protonated molecule, [M+H]⁺.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

For unambiguous compound identification, high-resolution mass spectrometry (HRMS) is indispensable.[1][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide accurate mass measurements, typically with sub-5 ppm mass accuracy.[10] This precision allows for the determination of the elemental composition of the detected ion, a critical step in confirming the identity of this compound and distinguishing it from isobaric interferences.[9][11]

Part 2: Experimental Workflow: A Step-by-Step Guide

This section outlines a practical, step-by-step protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting | Rationale |

| Ionization Source | APCI (Positive Ion Mode) | Optimal for moderately polar, thermally stable small molecules.[2][7] |

| Corona Discharge | 3-5 µA | Standard current for generating reactant ions in the APCI source.[8] |

| Vaporizer Temp. | 350-450 °C | Ensures efficient desolvation and vaporization of the analyte.[8] |

| Capillary Voltage | 3.5 kV | Typical voltage to facilitate ion transfer into the mass spectrometer. |

| Gas Flow (Nebulizer) | Instrument Dependent | Optimized to create a stable aerosol. |

| Gas Flow (Drying) | Instrument Dependent | Facilitates desolvation of the aerosol droplets. |

| Mass Analyzer | Q-TOF or Orbitrap | Provides high mass accuracy and resolution for confident formula determination.[10] |

| Acquisition Mode | Full Scan MS & dd-MS² (Data-Dependent MS/MS) | Full scan detects the precursor ion; dd-MS² triggers fragmentation for structural info. |

| Mass Range (MS) | 50-300 m/z | Covers the expected mass of the analyte and potential low-mass fragments. |

| Collision Energy (MS/MS) | Stepped (e.g., 10, 20, 40 eV) | Acquires fragment ions under a range of energy conditions to build a complete fragmentation map. |

Part 3: Data Interpretation and Structural Elucidation

The data generated from the LC-HRMS analysis provides several layers of evidence for the confident identification of this compound.

Expected Mass Spectra

In a full scan MS analysis under the conditions described, the primary ion observed will be the protonated molecule, [M+H]⁺.

| Ion Species | Calculated Exact Mass (m/z) |

| [C₉H₉O₂]⁺ | 149.06025 |

The high-resolution mass spectrometer should detect this ion with a mass accuracy of less than 5 ppm. This accurate mass measurement is the first and most crucial piece of evidence for confirming the elemental formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides a "fingerprint" of the molecule by breaking it down into smaller, characteristic fragments. This is achieved through collision-induced dissociation (CID), where the isolated precursor ion ([M+H]⁺) is collided with an inert gas, causing it to fragment.[12][13] The resulting product ions reveal the underlying structure of the molecule.

Proposed Fragmentation Pathway for [M+H]⁺ of this compound:

The protonation is expected to occur on the carbonyl oxygen. The fragmentation is likely to proceed through the following key steps:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for many carbonyl-containing compounds is the neutral loss of CO (28.010 Da). This would result in a fragment ion with an m/z of 121.0649.

-

Subsequent Fragmentation: Further fragmentation of the m/z 121 ion could occur, potentially through cleavage of the furan ring.

Caption: Proposed primary fragmentation of protonated this compound.

Data Verification and Trustworthiness

A self-validating system for the identification of this compound relies on the convergence of multiple data points:

-

Retention Time: The analyte should elute at a consistent retention time from the LC column, matching that of an authentic reference standard.

-

Accurate Mass: The measured mass of the precursor ion in the full scan MS must match the theoretical exact mass within a narrow tolerance (e.g., < 5 ppm).[10]

-

Isotopic Pattern: The relative abundance of the isotopic peaks (e.g., the ¹³C isotope peak) should match the theoretical distribution for the proposed elemental formula.

-

MS/MS Fragmentation Pattern: The fragmentation pattern observed in the MS/MS spectrum should be consistent with the known structure of the molecule and match the fragmentation of a reference standard.[12]

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a clear understanding of the analyte's properties and the principles of mass spectrometry. By leveraging a combination of liquid chromatography for separation, APCI for efficient ionization, and high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis, researchers can achieve unambiguous identification and characterization. This guide provides the foundational knowledge and a practical framework for drug development professionals and scientists to confidently apply these powerful analytical techniques to their research endeavors.

References

- National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI).

- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.

- Cui, W., Zhang, Z., & Gu, J. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(5), 1033. [Link]

- LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.

- Wikipedia. (2023, October 29). Atmospheric-pressure chemical ionization.

- American Chemical Society. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry.

- Hohmann, K. F., & Henion, J. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1265–1281. [Link]

- PubMed Central. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source.

- Hawks Scientific. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.

- Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.

- ResearchGate. (n.d.). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- Wikipedia. (2024, January 2). Electrospray ionization.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone, 5,6,7,7a-trimethyl-,(R).

- PubMed. (2015, December). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans).

- Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(1), 5–21. [Link]

- PubChem. (n.d.). 5-methyl-3-phenyl-3H-2-benzofuran-1-one.

- The Good Scents Company. (n.d.). 5-methyl-3(2H)-furanone, 3511-32-8.

- PubMed Central. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.

- Wikipedia. (2023, November 28). Collision-induced dissociation.

- Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.

- SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.

- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.

- National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Chemical Synthesis Database. (2025, May 20). 5-amino-2-methyl-benzofuran-3-one.

- Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8).

Sources

- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]

- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 3. poseidon-scientific.com [poseidon-scientific.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

The Benzofuranone Scaffold: A Versatile Platform for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuranone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic derivatives. This technical guide provides a comprehensive exploration of the diverse biological activities associated with benzofuranone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, detailing the modulation of key signaling pathways such as NF-κB, MAPK, and mTOR, as well as the inhibition of crucial cellular targets like tubulin. This guide is designed to be a practical resource for researchers, offering detailed, step-by-step protocols for essential in vitro and in vivo assays to evaluate these biological activities. Furthermore, we present a curated collection of quantitative data to facilitate structure-activity relationship (SAR) studies and provide insights into the rational design of novel benzofuranone-based therapeutic agents. Visualizations of experimental workflows and signaling pathways are provided to enhance understanding and application of the concepts discussed herein.

Introduction: The Therapeutic Potential of the Benzofuranone Nucleus

Benzofuranone and its derivatives represent a critical class of heterocyclic compounds that are ubiquitously found in nature and have been the subject of extensive synthetic exploration.[1] Their remarkable structural diversity is mirrored by a broad spectrum of pharmacological activities, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] From the antifungal griseofulvin to the antiarrhythmic amiodarone, benzofuran-containing molecules have already made a significant impact in clinical practice. This guide will focus on the emergent potential of benzofuranone derivatives in four key therapeutic areas: oncology, infectious diseases, inflammation, and neurodegenerative disorders. Our objective is to provide a holistic and technically robust resource that not only summarizes the current state of the field but also empowers researchers to actively contribute to the advancement of benzofuranone-based drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuranone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Mechanistic Insights: How Benzofuranones Combat Cancer

A primary mechanism by which certain benzofuranone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[8][9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[8]

Another key area of investigation is the role of benzofuranone derivatives as kinase inhibitors . Several studies have highlighted their ability to modulate the activity of critical signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is frequently dysregulated in cancer.[10][11] By inhibiting mTORC1, these compounds can effectively suppress protein synthesis and cell growth. Furthermore, some derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs), presenting a multi-pronged approach to halting cancer cell proliferation.[6]

The induction of apoptosis is a common endpoint for many anticancer agents, and benzofuranone derivatives are no exception. Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of representative benzofuranone derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amidobenzofurans | 6g | MDA-MB-231 (Breast) | 3.01 | [8] |

| HCT-116 (Colon) | 5.20 | [8] | ||

| HT-29 (Colon) | 9.13 | [8] | ||

| HeLa (Cervical) | 11.09 | [8] | ||

| Benzofuran-2-carboxamides | 50g | HCT-116 (Colon) | 0.87 | [6] |

| HeLa (Cervical) | 0.73 | [6] | ||

| A549 (Lung) | 0.57 | [6] | ||

| HepG2 (Liver) | 5.74 | [6] | ||

| 3-Methylbenzofurans | 16b | A549 (Lung) | 1.48 | [6] |

| Oxindole-benzofuran hybrids | 22d | MCF-7 (Breast) | 3.41 | [6] |

| 22f | MCF-7 (Breast) | 2.27 | [6] | |

| Benzofuran-chalcones | 4g | HeLa (Cervical) | 5.61 | [12] |

| HCC1806 (Breast) | 5.93 | [12] | ||

| 4n | HeLa (Cervical) | 3.18 | [12] | |

| HCC1806 (Breast) | 7.03 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for MTT Assay:

Caption: Workflow for assessing cytotoxicity of benzofuranone derivatives using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the benzofuranone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzofuranone derivatives have emerged as a promising scaffold for the synthesis of compounds with potent antibacterial and antifungal activities.[2][13]

Spectrum of Activity and Structure-Activity Relationships

Benzofuranone derivatives have demonstrated activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuranone ring system play a crucial role in determining the antimicrobial potency and spectrum. For instance, the introduction of halogen atoms, particularly bromine, has been shown to enhance antibacterial activity.[2] Similarly, the incorporation of heterocyclic moieties such as pyrazoline and thiazole can significantly improve the antimicrobial profile.[2]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected benzofuranone derivatives.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-3-carbohydrazides | 4 | M. tuberculosis H37Rv | 2 | [2] |

| Benzofuran ketoximes | 38 | S. aureus | 0.039 | [2] |

| C. albicans | 0.625-2.5 | [2] | ||

| 6-Hydroxybenzofurans | 15, 16 | S. aureus | 0.78-3.12 | [2] |

| Fused Benzofurans | 30 | P. chinchori | 25 | [2] |

| Aza-benzofurans | 1 | S. typhimurium | 12.5 | [14] |

| S. aureus | 12.5 | [14] | ||

| E. coli | 25 | [14] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Workflow for Agar Well Diffusion Assay:

Caption: Workflow for determining antimicrobial activity using the agar well diffusion method.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

-

Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn.

-

Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuranone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuranone derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[15][16]

Mechanistic Insights: Targeting NF-κB and MAPK Pathways